molecular formula C7H8BrNO3S B2644534 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide CAS No. 1645275-35-9

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide

Cat. No. B2644534
CAS RN: 1645275-35-9
M. Wt: 266.11
InChI Key: KDFJQEXLCSTJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” is a chemical compound. It is related to benzene-sulfonamide derivatives, which are potent Chemokine Receptor Type 4 (CXCR4) inhibitors .


Physical And Chemical Properties Analysis

“3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” is a powder with a molecular weight of 266.12 . It is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Tandem Cyclocondensation-Knoevenagel–Michael Reaction

    A novel N-bromo sulfonamide reagent was synthesized and characterized for its efficiency as a catalyst in organic synthesis. This catalyst facilitates the synthesis of complex organic molecules via a pseudo five-component condensation reaction, offering advantages such as high yields, short reaction times, and clean workup, which are critical in the development of new chemical entities (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

  • Intramolecular Oxidative Bromocyclization

    The use of (diacetoxyiodo)benzene and KBr for the intramolecular oxidative bromocyclization of homoallylic sulfonamides demonstrates the utility of bromine sources in organic synthesis. This reaction provides a mild, metal-free approach to synthesizing 2-substituted-4-bromo-pyrrolidines, highlighting the role of bromine in mediating complex chemical transformations (Fan et al., 2007).

Photodynamic Therapy and Material Science

  • Synthesis and Biological Evaluation of Zinc Phthalocyanine Derivatives: New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for use in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Oxidation Processes

  • Degradation of Sulfonamide Antibiotics: A comprehensive study using advanced oxidation processes (AOPs) to degrade sulfonamide antibiotics in aqueous solutions reveals the initial reaction mechanism and the formation of various transformation products. This research is vital for understanding the environmental impact of pharmaceutical contaminants and developing efficient treatment methods (Sági et al., 2015).

Anticonvulsant Activity

  • Sulfonamide Derivatives of Thiazolidin-4-ones: The synthesis and pharmacological evaluation of 4-thiazolidinones bearing a sulfonamide group for their anticonvulsant activity highlights the potential of these compounds in developing new treatments for seizure disorders. The study provides insight into the structural requirements for activity, offering a basis for future drug development (Siddiqui et al., 2010).

Corrosion Inhibition

  • Inhibiting Effects on Metal Corrosion: Research on the inhibitory properties of synthesized benzene sulfonate compounds against the corrosion of steel in acidic solutions demonstrates the potential application of sulfonamide derivatives in corrosion protection. These findings are significant for industrial applications where corrosion resistance is critical (Ashassi-Sorkhabi et al., 2007).

Safety and Hazards

The safety information for “3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” are not available, research on related compounds, such as pinacol boronic esters, continues to expand their applications in organic synthesis .

properties

IUPAC Name

3-bromo-4-(hydroxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3,10H,4H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFJQEXLCSTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.